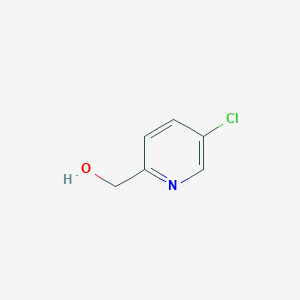

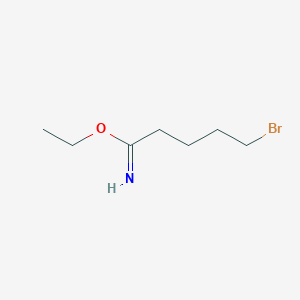

![molecular formula C8H6BrNS B1288503 2-Bromo-4-methylbenzo[D]thiazole CAS No. 73443-76-2](/img/structure/B1288503.png)

2-Bromo-4-methylbenzo[D]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

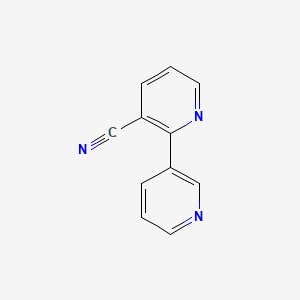

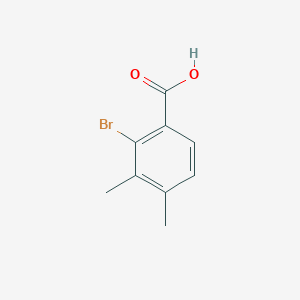

“2-Bromo-4-methylbenzo[D]thiazole” is a chemical compound with the molecular formula C8H6BrNS . It has a molecular weight of 228.11 g/mol . The compound is solid in physical form .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Bromo-4-methylbenzo[D]thiazole”, has been a topic of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The InChI code for “2-Bromo-4-methylbenzo[D]thiazole” is 1S/C8H6BrNS/c1-5-3-2-4-6-7 (5)10-8 (9)11-6/h2-4H,1H3 . The compound has a topological polar surface area of 41.1 Ų .

Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are performed in water as the solvent, making the process much cheaper .

Physical And Chemical Properties Analysis

“2-Bromo-4-methylbenzo[D]thiazole” has a molecular weight of 228.11 g/mol . It has a XLogP3-AA value of 3.8 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 2 hydrogen bond acceptors .

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including 2-Bromo-4-methylbenzo[D]thiazole , have been studied for their potential as antimicrobial agents. Their structure allows for interaction with bacterial cell components, leading to the inhibition of bacterial growth. This compound could be used in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Properties

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities2-Bromo-4-methylbenzo[D]thiazole may be involved in the synthesis of compounds that can induce apoptosis in cancer cells or inhibit cell proliferation, making it a candidate for anticancer drug development .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole derivatives make them suitable for the development of anti-inflammatory medications2-Bromo-4-methylbenzo[D]thiazole could be a precursor in synthesizing drugs that reduce inflammation and related symptoms in various diseases .

Analgesic Applications

Thiazoles are known to possess analgesic activities. As such, 2-Bromo-4-methylbenzo[D]thiazole could be used in creating pain-relief medications by acting on the central nervous system or peripheral pain pathways .

Antiviral and Antiretroviral Effects

Some thiazole derivatives have shown promise as antiviral and antiretroviral agents2-Bromo-4-methylbenzo[D]thiazole might be used in the synthesis of drugs targeting various viral infections, including HIV, by interfering with viral replication or protein synthesis .

Neuroprotective Applications

Thiazole compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases2-Bromo-4-methylbenzo[D]thiazole may contribute to the development of drugs that protect neuronal health or enhance nerve regeneration .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives can be used to create fungicides and pesticides2-Bromo-4-methylbenzo[D]thiazole could serve as a base molecule for compounds that protect crops from fungal infections and pest infestations .

Industrial Applications

Thiazoles, due to their unique chemical properties, are used in various industrial applications such as vulcanization accelerators in rubber manufacturing and as intermediates in dye production2-Bromo-4-methylbenzo[D]thiazole could be utilized in these processes to enhance product quality and efficiency .

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the normal functioning of cells .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects depending on their specific biological activity .

Safety and Hazards

将来の方向性

Thiazoles, including “2-Bromo-4-methylbenzo[D]thiazole”, are considered significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are used in the cure of cancer and are present in several drugs . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

特性

IUPAC Name |

2-bromo-4-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBIDZHRJCRSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608810 |

Source

|

| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylbenzo[D]thiazole | |

CAS RN |

73443-76-2 |

Source

|

| Record name | 2-Bromo-4-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

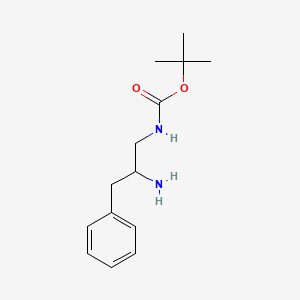

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)